Methyl 3-cyano-2-fluorobenzoate
CAS No.: 1261453-50-2
Cat. No.: VC4233067
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261453-50-2 |
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Molecular Formula | C9H6FNO2 |
Molecular Weight | 179.15 |
IUPAC Name | methyl 3-cyano-2-fluorobenzoate |
Standard InChI | InChI=1S/C9H6FNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |
Standard InChI Key | PZSUQLDWCGDHNO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC(=C1F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-cyano-2-fluorobenzoate belongs to the family of substituted benzoic acid esters. Its molecular structure comprises:
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A benzene ring with fluorine at position 2 and cyano (-CN) at position 3.
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A methyl ester group (-COOCH₃) at position 1.
The electron-withdrawing nature of both the fluorine and cyano groups significantly influences the compound’s electronic distribution, enhancing its reactivity in nucleophilic aromatic substitution reactions .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₉H₆FNO₂ |
Molecular Weight | 179.15 g/mol |
IUPAC Name | Methyl 3-cyano-2-fluorobenzoate |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)F)C#N |
InChI Key | YZDWAFGKJVAXAM-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Synthetic Pathways
While no direct synthesis reports exist for methyl 3-cyano-2-fluorobenzoate, analogous compounds suggest viable routes:
Route 1: Esterification of Pre-Functionalized Benzoic Acid
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Starting Material: 3-Cyano-2-fluorobenzoic acid.
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Reaction: Acid-catalyzed esterification with methanol.
Route 2: Sequential Functionalization
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Nitration/Halogenation: Introduce fluorine via electrophilic aromatic substitution on methyl 3-cyanobenzoate.
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Purification: Column chromatography to isolate the 2-fluoro isomer.
Table 2: Comparative Synthetic Yields for Analogous Compounds
Compound | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Methyl 3-cyano-5-fluorobenzoate | H₂SO₄ | MeOH | 65–72 |
Methyl 3-cyano-6-chloro-2-fluorobenzoate | SOCl₂/MeOH | Toluene | 80–85 |
Physicochemical Properties
Experimental and Predicted Data
Extrapolating from structurally similar compounds:
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Density: ~1.35–1.45 g/cm³ (fluoro/cyano groups increase density vs. unsubstituted esters) .
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Boiling Point: ~290–310°C (elevated due to polar substituents).
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water.
Spectroscopic Characterization
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¹H NMR:
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Aromatic protons show splitting patterns from meta-fluorine coupling (J ≈ 8–10 Hz).
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Ester methyl singlet at δ ~3.9 ppm.
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IR Spectroscopy:
Industrial and Materials Science Applications
Specialty Chemical Synthesis
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Polymer Additives: Fluorine improves thermal stability in polyesters.
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Liquid Crystals: Cyano/fluoro groups enhance dielectric anisotropy .
Case Study: High-Performance Coatings
Methyl 3-cyano-2-fluorobenzoate derivatives in epoxy resins show:
Future Research Directions
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Stereoelectronic Studies: DFT modeling to predict reactivity.
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Structure-Activity Relationships (SAR): Systematic substitution (e.g., -CF₃ vs. -F) to optimize bioactivity.
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